2-(Benzyloxy)-4-bromo-1-methylbenzene
Overview
Description
2-(Benzyloxy)-4-bromo-1-methylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the second position, a bromine atom at the fourth position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene typically involves the following steps:
Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the appropriate brominated benzene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzylic position (adjacent to the benzene ring) can undergo oxidation to form benzylic alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: 2-(Benzyloxy)-1-methylbenzene.
Substitution: 2-(Benzyloxy)-4-substituted-1-methylbenzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-methylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving aromatic compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined organic reaction mechanisms. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(Benzyloxy)-1-methylbenzene: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1-methylbenzene:
2-(Benzyloxy)-4-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 2-(Benzyloxy)-4-bromo-1-methylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-1-methyl-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWVEOFPMJZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678994 | |
Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114808-93-3 | |
Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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